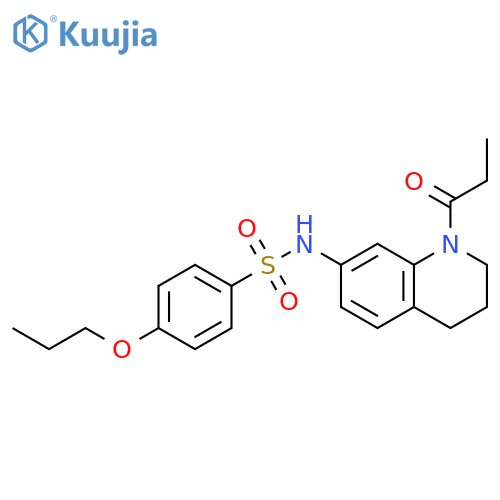Cas no 1170544-60-1 (N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide)

1170544-60-1 structure
商品名:N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide
CAS番号:1170544-60-1
MF:C21H26N2O4S
メガワット:402.507144451141
CID:5508364
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 4-propoxy-N-[1,2,3,4-tetrahydro-1-(1-oxopropyl)-7-quinolinyl]-
- N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide
-
- InChIKey: JVORVVCJMOFXPW-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(=O)CC)(=O)=O)=CC=C(OCCC)C=C1
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2050-0410-5μmol |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-50mg |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-25mg |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-30mg |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-1mg |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-75mg |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-20μmol |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-2mg |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-10μmol |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2050-0410-2μmol |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide |
1170544-60-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide 関連文献
-
Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1170544-60-1 (N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide) 関連製品
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 157047-98-8(Benzomalvin C)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
